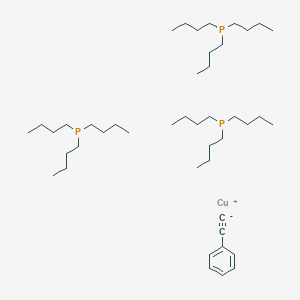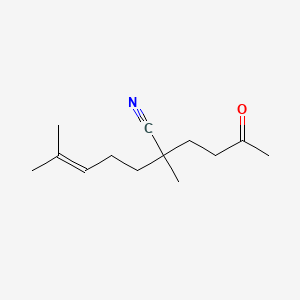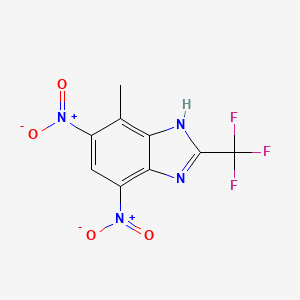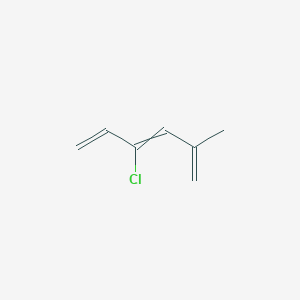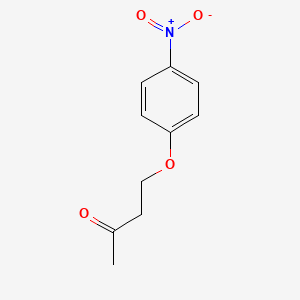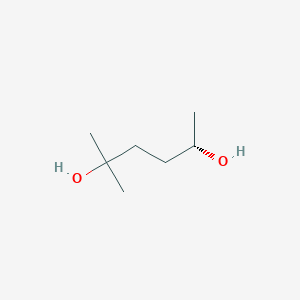
(5S)-2-Methylhexane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-2-Methylhexane-2,5-diol is an organic compound with the molecular formula C7H16O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the fifth carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methylhexane-2,5-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions
(5S)-2-Methylhexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-methylhexane-2,5-dione or 2-methylhexanoic acid.
Reduction: Formation of 2-methylhexane.
Substitution: Formation of 2-methylhexane-2,5-dichloride or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (5S)-2-Methylhexane-2,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving diols. It also serves as a substrate for investigating metabolic pathways involving hydroxylation and oxidation.
Medicine
In medicine, this compound is explored for its potential use in drug development, particularly in designing chiral drugs with specific biological activities. Its diol functionality allows for the formation of various derivatives with potential therapeutic properties.
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
作用机制
The mechanism of action of (5S)-2-Methylhexane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chiral center allows for selective interactions with chiral environments, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(5R)-2-Methylhexane-2,5-diol: The enantiomer of (5S)-2-Methylhexane-2,5-diol with similar chemical properties but different biological activities.
2,5-Hexanediol: A diol with a similar structure but lacking the methyl group at the second carbon.
1,2-Hexanediol: A diol with hydroxyl groups at the first and second carbon atoms, differing in reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and specific placement of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in asymmetric synthesis and form chiral derivatives makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
57314-03-1 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
(5S)-2-methylhexane-2,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
KZWQVDXGMOSSNY-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CCC(C)(C)O)O |
规范 SMILES |
CC(CCC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
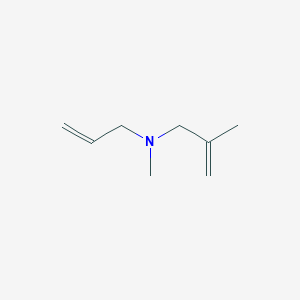
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
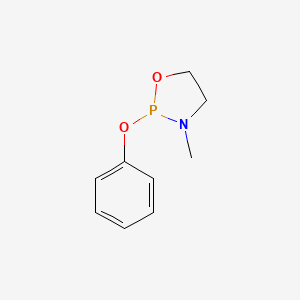

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
